1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione

Purine nucleoside phosphorylase Immunosuppression Enzyme inhibition

1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 5436-40-8) is a synthetic xanthine derivative belonging to the theophylline class, characterized by a piperidin-1-ylmethyl substituent at the C8 position of the purine-2,6-dione core. Unlike theophylline (1,3-dimethylxanthine), this 8-substituted analog incorporates a basic tertiary amine moiety that fundamentally alters its physicochemical and pharmacological profile.

Molecular Formula C13H19N5O2
Molecular Weight 277.32 g/mol
CAS No. 5436-40-8
Cat. No. B5182538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1h-purine-2,6-dione
CAS5436-40-8
Molecular FormulaC13H19N5O2
Molecular Weight277.32 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)CN3CCCCC3
InChIInChI=1S/C13H19N5O2/c1-16-11-10(12(19)17(2)13(16)20)14-9(15-11)8-18-6-4-3-5-7-18/h3-8H2,1-2H3,(H,14,15)
InChIKeyWEQGXBNPZNTPGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 5436-40-8): Sourcing and Baseline Characterization of an 8-Substituted Theophylline Derivative


1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 5436-40-8) is a synthetic xanthine derivative belonging to the theophylline class, characterized by a piperidin-1-ylmethyl substituent at the C8 position of the purine-2,6-dione core . Unlike theophylline (1,3-dimethylxanthine), this 8-substituted analog incorporates a basic tertiary amine moiety that fundamentally alters its physicochemical and pharmacological profile . The compound has been reported as a purine nucleoside phosphorylase (PNP) inhibitor and has appeared in literature exploring theophylline derivatives for cardiovascular and bronchodilatory applications .

Why 8-Piperidinomethyl Theophylline (CAS 5436-40-8) Cannot Be Substituted by Theophylline or Common 7-Substituted Analogs


In-class substitution between theophylline derivatives fails due to regiospecific substitution-driven shifts in target engagement and toxicity. Theophylline itself is a non-selective adenosine receptor antagonist and phosphodiesterase (PDE) inhibitor with a narrow therapeutic index (therapeutic plasma concentration 55–110 µM) . Introduction of a piperidin-1-ylmethyl group at the C8 position (as in CAS 5436-40-8) introduces a basic center (pKa ~9–10 for piperidine) absent in theophylline or its common 7-substituted analogs (e.g., proxyphylline, pentoxifylline), which profoundly alters solubility, membrane permeability, and target selectivity . Critically, the 7-substituted regioisomer—7-(piperidinomethyl)theophylline—has been specifically characterized by distinct spectral properties (NMR, FTIR, UV-Vis), confirming that these are structurally distinct chemical entities with non-interchangeable biological profiles . Procuring the correct regioisomer (C8-substituted, CAS 5436-40-8) is essential for experimental reproducibility when the research hypothesis depends on C8-directed target interactions.

Quantitative Differentiation Evidence for 1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 5436-40-8) Against Closest Analogs


Purine Nucleoside Phosphorylase (PNP) Inhibition: Quantitative Activity of the 8-Piperidinomethyl Theophylline Scaffold

CAS 5436-40-8 demonstrates measurable inhibition of human purine nucleoside phosphorylase (PNP) with an IC50 of 1,330 nM and a Ki of 17,000 nM (competitive inhibition of guanosine phosphorolysis in human erythrocyte PNP) . While this potency is modest compared to optimized clinical PNP inhibitors (e.g., BCX-1777, Ki = 0.49 nM), it confirms that the 8-piperidinomethyl-xanthine scaffold engages the PNP active site . In contrast, unsubstituted theophylline shows negligible PNP inhibition, as its pharmacological profile is dominated by adenosine receptor antagonism and PDE inhibition, not PNP binding .

Purine nucleoside phosphorylase Immunosuppression Enzyme inhibition

Acute Toxicity (DL50) of 8-Substituted Theophylline Derivatives: Evidence Supporting Reduced Toxicity Relative to Theophylline

In a comparative synthesis study of novel theophylline derivatives, compounds incorporating an 8-piperidinyl substituent exhibited lower acute toxicity (DL50) compared to theophylline itself . While exact DL50 values for CAS 5436-40-8 specifically were not individually reported, the study established that 8-R-theophyllines (where R = piperidinyl, pyrrolidinyl, morpholinyl) demonstrated reduced toxicity relative to theophylline (DL50 ~ 225 mg/kg in mice, oral). The class-level conclusion was that C8-substitution with a basic heterocycle attenuates the acute toxicity inherent to the theophylline scaffold .

Acute toxicity Theophylline derivatives Safety profiling

Regioisomeric Identity: Distinguishing 8-Substituted (CAS 5436-40-8) from 7-Substituted (Piperidinomethyl)theophylline

The target compound (CAS 5436-40-8) is the 8-substituted regioisomer, confirmed by SMILES O=C(N1C)N(C)C2=C(NC(CN3CCCCC3)=N2)C1=O . The 7-substituted regioisomer, 7-(piperidinomethyl)theophylline, has been independently characterized by a distinct spectral fingerprint comprising 2 NMR spectra, 1 FTIR spectrum, and 1 UV-Vis spectrum in the Wiley KnowItAll library . These regioisomers are chemically distinct: the C8 substitution places the piperidinomethyl group on a carbon atom of the imidazole ring, preserving the N7-H hydrogen-bond donor, whereas the N7 substitution eliminates this donor. This difference has significant implications for target binding, as the N7-H in theophylline participates in key hydrogen bonds with adenosine receptors and PDE enzymes .

Regioisomer Structural confirmation Spectral differentiation

Pipeline Intermediacy: Use as a Synthetic Building Block for 7-Substituted Theophylline Libraries

CAS 5436-40-8 serves as a versatile late-stage intermediate for generating diverse 7-substituted theophylline libraries through alkylation at the N7 position . The presence of the 8-piperidinomethyl group introduces a basic handle that can enhance aqueous solubility of downstream analogs, a feature not available when starting from theophylline itself. This contrasts with alternative 8-substituted theophylline intermediates such as 8-bromotheophylline, which, while commonly used for nucleophilic aromatic substitution, lacks the basic tertiary amine motif that enables salt formation and improved physicochemical properties of final compounds .

Synthetic intermediate Library synthesis Medicinal chemistry

Cardiovascular Pharmacology: Piperidine-Theophylline Derivatives Show Long-Lasting Blood Pressure Lowering and Serotonin/Histamine Antagonism

A foundational medicinal chemistry program demonstrated that piperidine-containing theophylline derivatives (including the 8-piperidinylmethyl scaffold class) exhibit long-lasting blood pressure lowering activity and remarkable serotonin and histamine antagonism with broncholytic activity in preclinical screening . This pharmacological profile is distinct from theophylline, which primarily acts through adenosine receptor antagonism (Ki ~ 10 µM at A1, A2A) and non-selective PDE inhibition, with minimal direct serotonin or histamine receptor antagonism . The piperidine moiety is hypothesized to confer additional polypharmacology by engaging aminergic GPCR targets not accessible to theophylline.

Cardiovascular Serotonin antagonism Histamine antagonism

Physicochemical Differentiation: Calculated Properties of CAS 5436-40-8 vs. Theophylline

The introduction of the piperidin-1-ylmethyl group at C8 increases the molecular weight from 180.16 Da (theophylline) to 277.32 Da and adds a basic nitrogen (predicted pKa ~9.8 for piperidine) to the scaffold . This increases the number of hydrogen bond acceptors from 4 to 6 while maintaining 1 hydrogen bond donor (N7-H). The calculated LogP increases moderately (estimated ~0.5–1.0 for CAS 5436-40-8 vs. -0.02 for theophylline), potentially improving membrane permeability while the basic center enables pH-dependent aqueous solubility .

Physicochemical properties Drug-likeness Solubility

Application Scenarios Where 1,3-Dimethyl-8-(piperidin-1-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione (CAS 5436-40-8) Offers Verified Differentiation


Purine Nucleoside Phosphorylase (PNP) Inhibitor Screening and Probe Development

CAS 5436-40-8 is suitable as a starting scaffold for PNP inhibitor optimization programs. Its measured IC50 of 1.33 µM against human PNP provides a validated hit with tractable potency, in contrast to theophylline which does not measurably inhibit PNP. The 8-piperidinomethyl group offers a vector for further structure-activity relationship exploration via N7-derivatization, as demonstrated by the availability of diverse 7-substituted analogs (benzyl, chlorobenzyl, propyl, hydroxypropyl, ethoxyethyl variants) .

Polypharmacological Cardiovascular and Anti-Allergic Agent Discovery

Based on the class-level evidence that piperidine-theophylline derivatives exhibit long-lasting blood pressure lowering and serotonin/histamine antagonism , CAS 5436-40-8 represents a structurally defined entry point for exploring dual-mechanism cardiovascular or anti-allergic agents. Its basic piperidine moiety may engage aminergic receptors not targeted by theophylline, offering a differentiated pharmacological starting point .

Medicinal Chemistry Library Synthesis: Late-Stage Diversification Intermediate

CAS 5436-40-8 serves as a pre-functionalized building block for generating focused libraries of N7-substituted theophylline analogs. Its 8-piperidinomethyl group provides a pre-installed basic handle for salt formation and solubility enhancement, reducing synthetic steps compared to starting from bromotheophylline . The availability of commercial analogs with diverse N7-substituents (e.g., 7-propyl, 7-chlorobenzyl) confirms the viability of this diversification strategy .

Toxicology Profiling: Reduced Acute Toxicity Relative to Theophylline

For in vivo studies where theophylline's narrow therapeutic index (risk of seizures at plasma concentrations >110 µM) poses a limitation, the 8-piperidinyl-theophylline class has been reported to exhibit lower acute toxicity (DL50) compared to theophylline . CAS 5436-40-8, as a member of this class, may enable higher experimental dosing ranges in preclinical models, though compound-specific DL50 determination is recommended prior to initiation.

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